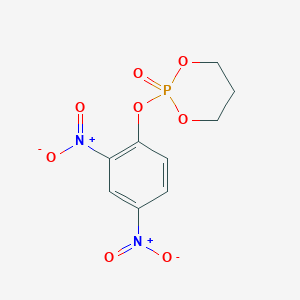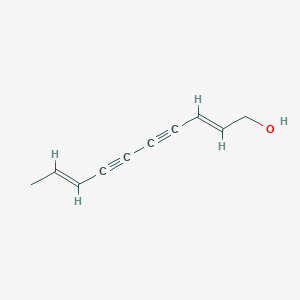
Chloromethyl(dimethyl)methoxysilane
Vue d'ensemble
Description
Chloromethyl(dimethyl)methoxysilane is an organosilicon compound with the molecular formula C₄H₁₁ClO₂Si . It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound consists of a silicon atom bonded to a chloromethyl group, a methoxy group, and two methyl groups. This structure imparts significant reactivity, making it valuable in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloromethyl(dimethyl)methoxysilane can be synthesized through several methods. One common approach involves the reaction of chloromethyl methyl ether with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of chloromethylmethoxydimethylsilane often involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation to purify the final product and remove any by-products. The use of advanced technologies and optimized reaction parameters ensures efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: Chloromethyl(dimethyl)methoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Condensation Reactions: The compound can participate in condensation reactions to form siloxanes, which are used in the production of silicone polymers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis and condensation reactions.
Major Products Formed:
Siloxanes: Formed through condensation reactions, these compounds are key components in silicone polymers.
Silanols: Produced via hydrolysis, silanols are versatile intermediates in various synthetic pathways.
Applications De Recherche Scientifique
Chloromethyl(dimethyl)methoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties and interactions.
Medicine: Research explores its potential in drug delivery systems and as a precursor for bioactive silicon-containing compounds.
Mécanisme D'action
The mechanism of action of chloromethylmethoxydimethylsilane involves its ability to react with various nucleophiles and undergo hydrolysis and condensation reactions. The chloromethyl group is highly reactive, allowing it to form covalent bonds with other molecules. This reactivity is harnessed in the synthesis of siloxanes and other silicon-based materials. The methoxy group can be hydrolyzed to form silanols, which further participate in condensation reactions to create complex structures .
Comparaison Avec Des Composés Similaires
Chlorodimethylsilane: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
Dimethoxymethylsilane: Contains two methoxy groups and one methyl group, differing in reactivity and applications.
Trimethylsilane: Lacks the chloromethyl group, resulting in different chemical properties and uses.
Uniqueness: Chloromethyl(dimethyl)methoxysilane’s unique combination of a chloromethyl group and a methoxy group provides a balance of reactivity and stability, making it particularly valuable in the synthesis of complex organosilicon compounds and materials. Its ability to undergo both substitution and condensation reactions sets it apart from other similar compounds .
Propriétés
IUPAC Name |
chloromethyl-methoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClOSi/c1-6-7(2,3)4-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSLOBFDVTWIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339987 | |
| Record name | Dimethyl(chloromethyl)methoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18143-33-4 | |
| Record name | (Chloromethyl)methoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18143-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)methoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018143334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(chloromethyl)methoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)(methoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silane, (chloromethyl)methoxydimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















